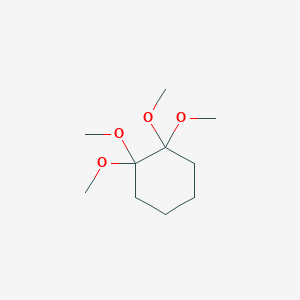

1,1,2,2-Tetramethoxycyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetramethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGERRGRQKXRTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369910 | |

| Record name | 1,1,2,2-tetramethoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163125-34-6 | |

| Record name | 1,1,2,2-tetramethoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,2,2-Tetramethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetramethoxycyclohexane is a cyclic acetal that serves as a valuable intermediate and protecting group in organic synthesis. Its structure, featuring four methoxy groups on adjacent carbons of a cyclohexane ring, imparts specific chemical properties that are of interest to synthetic chemists. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and spectral characterization, offering insights for its effective application in research and development.

Physicochemical Properties

This compound is a clear to yellowish liquid at room temperature. Its key physical and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₄ | PubChem |

| Molecular Weight | 204.26 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 163125-34-6 | PubChem |

| Boiling Point | 76 °C at 0.8 mmHg | Organic Syntheses |

| Density | 1.064 g/cm³ | Alfa Chemistry |

| Refractive Index | 1.442 | Guidechem |

| LogP | 0.8 | PubChem |

Synthesis of this compound

The most reliable and well-documented synthesis of this compound proceeds from the corresponding diketone, cyclohexane-1,2-dione, through an acid-catalyzed acetalization reaction with methanol. Trimethyl orthoformate is typically employed as a dehydrating agent to drive the equilibrium towards the formation of the acetal.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Cyclohexane-1,2-dione

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Cyclohexane-1,2-dione

-

Anhydrous Methanol (MeOH)

-

Trimethyl orthoformate

-

Camphorsulfonic acid (CSA)

-

Sodium bicarbonate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

A two-necked flask equipped with a stirrer, condenser, and heating mantle is flushed with argon and charged with cyclohexane-1,2-dione (1.0 eq), anhydrous methanol (as solvent), and trimethyl orthoformate (2.0 eq).

-

Camphorsulfonic acid (0.1 eq) is added, and the resulting solution is heated at reflux for 16 hours under an argon atmosphere.

-

The reaction mixture is cooled to room temperature, and sodium bicarbonate is carefully added to neutralize the acid.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a gradient elution of ethanol in ether to yield pure this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the chemistry of its acetal functional groups.

Stability

-

Basic and Nucleophilic Conditions: As is characteristic of acetals, this compound is stable under neutral to strongly basic conditions. It is unreactive towards many nucleophiles, including organometallic reagents and hydrides. This stability makes it an effective protecting group for 1,2-diols.

-

Acidic Conditions: The acetal linkages are labile under acidic conditions. The presence of an acid catalyst, particularly in the presence of water, will lead to the hydrolysis of the acetal and the regeneration of the parent dicarbonyl compound, cyclohexane-1,2-dione, and methanol.

Acid-Catalyzed Hydrolysis

The hydrolysis of this compound is a reversible process that is initiated by the protonation of one of the methoxy oxygen atoms. This is followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent hydrolysis of the remaining acetal, leads to the formation of the diketone.

Caption: Mechanism of Acid-Catalyzed Hydrolysis.

Representative Protocol: Acid-Catalyzed Deprotection

This is a general procedure for the hydrolysis of acetals and can be adapted for this compound.

Materials:

-

This compound

-

Acetone (or other suitable organic solvent)

-

Dilute aqueous acid (e.g., 1 M HCl or dilute H₂SO₄)

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in a mixture of acetone and water.

-

Add a catalytic amount of dilute aqueous acid.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude cyclohexane-1,2-dione.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ: 1.31-1.48 (m, 4 H), 1.60-1.75 (m, 4 H), 3.32 (s, 12 H) |

| ¹³C NMR (CDCl₃) | δ: 21.67, 30.61, 49.25, 102.07 |

| IR (neat) cm⁻¹ | 2950, 2880, 2840, 1520, 1500, 1480, 1350, 1340, 1200, 1150, 1100, 1050, 960, 870 |

| HRMS (m/z) | Calculated for C₁₀H₂₀O₄: 204.1361, Found: 204.1363 |

(Data obtained from Organic Syntheses)

Interpretation of Spectral Data

-

¹H NMR: The spectrum shows a complex multiplet for the eight cyclohexane ring protons between 1.31 and 1.75 ppm. A sharp singlet at 3.32 ppm with an integration of 12 protons corresponds to the four equivalent methoxy groups.

-

¹³C NMR: The spectrum displays four distinct signals. The peaks at 21.67 and 30.61 ppm are assigned to the carbons of the cyclohexane ring. The signal at 49.25 ppm corresponds to the methoxy carbons, and the downfield signal at 102.07 ppm is characteristic of the acetal carbons (C-1 and C-2 of the cyclohexane ring).

-

IR Spectroscopy: The spectrum is characterized by strong C-H stretching vibrations in the 2840-2950 cm⁻¹ region, typical for alkanes. The prominent C-O stretching bands for the acetal functionality are observed in the 1050-1200 cm⁻¹ region. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ confirms the formation of the acetal from the diketone precursor.

-

Mass Spectrometry: The high-resolution mass spectrum confirms the molecular formula of C₁₀H₂₀O₄. The fragmentation pattern in mass spectrometry would be expected to show losses of methoxy groups (-OCH₃, 31 Da) and larger fragments resulting from the cleavage of the cyclohexane ring.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Fire Hazards: While the flash point is not reported, it is a combustible organic liquid. Keep away from heat, sparks, and open flames.

-

Health Hazards: Avoid inhalation of vapors, which may cause respiratory irritation. Ingestion should be avoided. Prolonged skin contact may cause irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Applications in Organic Synthesis

The primary application of this compound is as a protecting group for 1,2-diols. The formation of the corresponding cyclic acetal with a diol provides a robust protecting group that is stable to a wide range of reaction conditions, particularly those involving bases and nucleophiles. The protecting group can be readily removed under mild acidic conditions. This strategy is valuable in the synthesis of complex molecules, such as carbohydrates and other natural products, where selective protection and deprotection of hydroxyl groups are crucial.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1,2-Trimethylcyclohexane. National Center for Biotechnology Information. [Link]

-

New Journal of Chemistry. Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Royal Society of Chemistry. [Link]

-

Carl ROTH. Safety Data Sheet: Cyclohexane. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

- Google Patents. Process for the preparation of cyclohexane-1,3-diones, and some bicyclic...

-

Organic Syntheses. METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. [Link]

-

Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

-

ResearchGate. A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Cyclohexane. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

- Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane

A Technical Guide to 1,1,2,2-Tetramethoxycyclohexane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,2,2-tetramethoxycyclohexane, a valuable acetal in organic synthesis. The document details its structural elucidation, physicochemical properties, a robust synthesis protocol from cyclohexane-1,2-dione, and its applications, particularly as a protecting group. By synthesizing information from established chemical principles and publicly available data, this guide serves as a critical resource for professionals requiring a deep technical understanding of this compound for laboratory and development purposes.

Nomenclature and Structural Elucidation

This compound, identified by the CAS number 163125-34-6, is a cyclic acetal whose structure is foundational to its function.[1][2]

-

IUPAC Name: The formal IUPAC name is This compound .[1] This nomenclature is derived by identifying the parent alkane, "cyclohexane," and specifying the substituents. There are four "methoxy" (-OCH₃) groups. The locants "1,1,2,2-" indicate that two methoxy groups are attached to carbon 1 of the cyclohexane ring, and two are attached to the adjacent carbon, carbon 2.

-

Synonyms: It is also commonly referred to as cyclohexane-1,2-dione bis(dimethyl acetal), which highlights its synthetic origin from cyclohexane-1,2-dione.[2]

-

Molecular Weight: 204.26 g/mol [1]

The chemical structure consists of a six-membered cyclohexane ring where two adjacent carbons (C1 and C2) are each bonded to two methoxy groups. This arrangement forms a bis-acetal (specifically, a bis-ketal) from the corresponding dicarbonyl precursor.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data is crucial for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₄ | [1][3] |

| Molecular Weight | 204.26 g/mol | [1] |

| CAS Number | 163125-34-6 | [1][2] |

| Appearance | Clear yellow to brown-yellow liquid | [2] |

| InChIKey | ZGERRGRQKXRTKD-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | COC1(CCCCC1(OC)OC)OC | [1] |

| Purity | ≥98.0% (Commercially available) | [3] |

| Storage Temperature | 0-6°C | [2] |

Spectroscopic data is essential for structural verification and quality control. While a comprehensive public database is limited, typical expected signals would include:

-

¹H NMR: Resonances for the methoxy protons (-OCH₃) and distinct signals for the methylene protons (-CH₂-) of the cyclohexane ring.

-

¹³C NMR: Signals corresponding to the methoxy carbons, the acetal carbons (C1 and C2), and the remaining methylene carbons of the ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis and Reaction Mechanism

The primary and most efficient synthesis of this compound is through the acid-catalyzed acetalization of cyclohexane-1,2-dione with methanol.[4]

Reaction: Cyclohexane-1,2-dione + 4 CH₃OH ⇌ this compound + 2 H₂O

Causality of Experimental Design:

-

Reactants: Cyclohexane-1,2-dione is the diketone precursor.[5] Methanol serves as both the alcohol for acetal formation and often as the solvent.[4]

-

Catalyst: A strong acid catalyst (e.g., HCl, H₂SO₄, or an acidic ion-exchange resin) is required.[6] The acid protonates the carbonyl oxygens of the dione, which significantly increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4]

-

Equilibrium Control: Acetal formation is a reversible reaction.[4] To drive the reaction to completion, excess methanol is used to shift the equilibrium towards the product side (Le Châtelier's principle). Additionally, removal of the water byproduct, for instance with a Dean-Stark apparatus or by using a drying agent, is a common strategy to maximize yield.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative laboratory-scale procedure.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,2-dione (1.0 eq).

-

Add anhydrous methanol (10-20 eq) to the flask. Using a significant excess of methanol acts as the solvent and drives the reaction equilibrium.

-

Cool the mixture in an ice bath (0-5 °C).

-

-

Catalysis:

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated HCl, 2-3 drops) to the stirring solution. Alternatively, a strongly acidic ion-exchange resin can be used for easier removal post-reaction.[6]

-

-

Reaction Execution:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the consumption of the starting dione.

-

-

Work-up and Neutralization:

-

Upon completion, quench the reaction by adding a weak base (e.g., sodium bicarbonate or triethylamine) to neutralize the acid catalyst.

-

Remove the bulk of the excess methanol under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed via rotary evaporation. Final purification is typically achieved by fractional distillation under reduced pressure to yield pure this compound as a clear liquid.[2]

-

Caption: Workflow for the Synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its function as a masked or protected form of cyclohexane-1,2-dione .

-

Protecting Group Chemistry: In multi-step organic synthesis, it is often necessary to prevent a functional group from reacting while transformations are carried out elsewhere in the molecule. The acetal groups in this compound are stable to basic and nucleophilic conditions, which would readily react with the parent dione. This allows chemists to perform reactions on other parts of a molecule containing this moiety. The dione can be easily regenerated (deprotected) by treatment with aqueous acid, reversing the formation reaction.

-

Precursor for Heterocyclic Synthesis: 1,2-Dicarbonyl compounds are versatile precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[5] By using the protected form, this compound, a synthetic chemist can control the introduction of the reactive dione functionality at a specific, desired step in a synthetic sequence. This controlled deprotection is crucial for building complex molecular architectures found in drug candidates.

-

Building Block for Complex Molecules: The cyclohexane ring is a common structural motif in natural products and pharmaceuticals. Compounds like cyclohexane-1,3-diones are used to synthesize molecules with anti-proliferative and kinase inhibitory activities.[7][8] While direct applications are less documented, this compound serves as a stable, storable equivalent of the more reactive 1,2-dione, making it a valuable intermediate for constructing such complex bioactive molecules.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Hazards: While specific GHS classification data is not widely available, it should be handled as a potentially irritating chemical.[2] Assume it is harmful if swallowed, inhaled, or absorbed through the skin.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids. Recommended storage temperatures are between 0-6°C to ensure long-term stability.[2]

Conclusion

This compound is a specialized chemical reagent whose value is intrinsically linked to its role as a stable, protected version of cyclohexane-1,2-dione. Its straightforward, high-yield synthesis via acid-catalyzed acetalization makes it an accessible tool for synthetic chemists. For professionals in drug development and complex molecule synthesis, understanding its properties, preparation, and strategic use in protecting group chemistry is essential for advancing synthetic programs that rely on the versatile reactivity of the 1,2-dicarbonyl functional group.

References

-

This compound | CymitQuimica.

-

This compound | C10H20O4 | CID 2733429 - PubChem.

-

This compound 163125-34-6 wiki - Guidechem.

-

1,2-Cyclohexanedione - Wikipedia.

-

Nucleophilic Addition of Alcohols- Acetal Formation - Chemistry LibreTexts.

-

Preparation of 1,1-dimethoxycyclohexane - Google Patents.

-

Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles - ResearchGate.

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed.

Sources

- 1. This compound | C10H20O4 | CID 2733429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 6. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]

- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1,2,2-Tetramethoxycyclohexane: Properties, Synthesis, and Applications

Introduction: Unveiling a Key Synthetic Building Block

1,1,2,2-Tetramethoxycyclohexane is a fascinating cyclic acetal that serves as a valuable reagent in modern organic synthesis. Its structure, featuring a cyclohexane ring adorned with four methoxy groups on adjacent carbons, imparts unique chemical properties that make it particularly useful as a protective agent for 1,2-diols. This guide provides a comprehensive overview of the physicochemical properties, a detailed, field-proven synthesis protocol, in-depth spectral analysis, and a discussion of its applications, particularly relevant to researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind experimental choices, ensuring a robust understanding of this versatile molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is paramount for its effective use in the laboratory. The following sections detail the key characteristics of this compound.

Core Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 163125-34-6 | [1] |

| Molecular Formula | C₁₀H₂₀O₄ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Melting Point | 54 °C | [2] |

| Boiling Point | 76 °C at 0.8 mmHg (1.07 mbar) | [3] |

| Density | 1.064 g/cm³ | [2] |

| Refractive Index | 1.454-1.460 | [2] |

| InChIKey | ZGERRGRQKXRTKD-UHFFFAOYSA-N | [1] |

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4"; rankdir=LR;

} Molecular structure of this compound.

Spectroscopic Data Analysis

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. The data presented here is based on a verified synthesis.[3]

The proton NMR spectrum is relatively simple, reflecting the molecule's symmetry.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.32 ppm | s | 12H | -OCH₃ |

| 1.60-1.75 ppm | m | 4H | Cyclohexane -CH₂- |

| 1.31-1.48 ppm | m | 4H | Cyclohexane -CH₂- |

The sharp singlet at 3.32 ppm, integrating to 12 protons, is characteristic of the four equivalent methoxy groups.[3] The remaining eight protons of the cyclohexane ring appear as two multiplets, indicative of the methylene groups in the saturated ring system.[3][4]

The carbon NMR spectrum further confirms the structure with four distinct signals.

| Chemical Shift (δ) | Assignment |

| 102.07 ppm | Acetal carbons (C1, C2) |

| 49.25 ppm | Methoxy carbons (-OCH₃) |

| 30.61 ppm | Cyclohexane carbons (C3, C6) |

| 21.67 ppm | Cyclohexane carbons (C4, C5) |

The downfield signal at 102.07 ppm is characteristic of the acetal carbons, which are deshielded by the two attached oxygen atoms.[3][5] The methoxy carbons appear at 49.25 ppm. The two remaining signals at 30.61 and 21.67 ppm correspond to the four methylene carbons of the cyclohexane ring, with the different chemical shifts arising from their proximity to the substituted carbons.[3][6]

The IR spectrum of this compound is characterized by the prominent C-H and C-O stretching frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950, 2880, 2840 | Strong | C-H stretching (alkane) |

| 1480, 1350, 1340 | Medium | C-H bending |

| 1200, 1150, 1100, 1050 | Strong | C-O stretching (acetal) |

The strong absorptions in the 1200-1050 cm⁻¹ region are highly characteristic of the C-O bonds within the acetal functionality.[3][7] The C-H stretching bands just below 3000 cm⁻¹ are typical for saturated hydrocarbons.[7]

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

| [C₁₀H₂₀O₄] | 204.1361 | 204.1363 |

The fragmentation pattern in electron ionization mass spectrometry would be expected to show characteristic losses of methoxy groups (-OCH₃, M-31) and methanol (-CH₃OH, M-32), which are common fragmentation pathways for acetals.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved through the acid-catalyzed reaction of 1,2-cyclohexanedione with methanol, using trimethyl orthoformate as a dehydrating agent. The following protocol is adapted from a well-established procedure in Organic Syntheses.[3]

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

} Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

1,2-Cyclohexanedione (0.400 mol, 44.8 g)

-

Anhydrous Methanol (100 mL)

-

Trimethyl orthoformate (1.46 mol, 160 mL)

-

Concentrated Sulfuric Acid (approx. 32 drops)

-

Sodium Bicarbonate

Procedure:

-

Reaction Setup: A 500-mL two-necked flask equipped with a magnetic stirrer, condenser, and heating mantle is flushed with dry argon. Charge the flask with 1,2-cyclohexanedione, anhydrous methanol, and trimethyl orthoformate.

-

Causality: The use of anhydrous methanol and trimethyl orthoformate is crucial. Trimethyl orthoformate acts as a dehydrating agent, reacting with the water formed during acetal formation to drive the equilibrium towards the product.[3] An argon atmosphere prevents the introduction of atmospheric moisture.

-

-

Acid Catalysis: Begin stirring and add concentrated sulfuric acid dropwise.

-

Causality: The strong acid protonates the carbonyl oxygen of the diketone, activating it towards nucleophilic attack by methanol.

-

-

Reaction: Heat the solution to reflux under the argon atmosphere for 5 hours. The solution will turn black.

-

Workup: Cool the reaction mixture to room temperature. Carefully add solid sodium bicarbonate in portions until the solution is neutralized (cessation of gas evolution).

-

Causality: Neutralization quenches the reaction and prevents acid-catalyzed decomposition of the product during the subsequent distillation.

-

-

Isolation of Crude Product: Remove the methanol, methyl formate (a byproduct of the reaction with trimethyl orthoformate), and excess trimethyl orthoformate by distillation at atmospheric pressure using a straight path distillation apparatus.

-

Purification: The residue is then purified by distillation under reduced pressure (0.8 mmHg) to yield this compound as a colorless liquid which solidifies upon cooling. The reported boiling point is 76 °C at 0.8 mmHg.[3] A yield of 73-78% can be expected.[3]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its acetal functional groups.

-

Acid Sensitivity: Acetals are stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions to regenerate the parent dicarbonyl compound (1,2-cyclohexanedione) and methanol.[3] This pH-dependent stability is the cornerstone of its application as a protecting group.

-

Thermal Stability: The compound is sufficiently stable to be purified by vacuum distillation, indicating good thermal stability at temperatures up to its boiling point under reduced pressure.[3]

-

Stability to Basic and Nucleophilic Reagents: this compound is stable to a wide range of basic and nucleophilic reagents, making it an excellent choice for protecting diols during reactions involving these types of reagents.

Applications in Organic Synthesis and Drug Development

The primary application of this compound is as a protecting group for 1,2-diols. This is particularly relevant in the synthesis of complex molecules such as carbohydrates and other natural products, which are often encountered in drug discovery and development.

Protection of 1,2-Diols

This compound reacts with 1,2-diols under acidic catalysis to form a cyclic acetal, effectively masking the hydroxyl groups. This is exemplified in its use in carbohydrate chemistry, where selective protection of certain hydroxyl groups is essential for achieving desired transformations at other positions.[3]

The reaction involves the transacetalation of the diol with this compound, releasing methanol as a byproduct. The formation of the cyclic acetal protects the diol from a variety of reaction conditions, including oxidation, reduction with hydrides, and reactions with organometallic reagents. The protecting group can be readily removed by treatment with aqueous acid.

Relevance in Drug Development

While there are no reports of this compound itself being a therapeutic agent, its role as a synthetic tool is highly relevant to drug development:

-

Complex Molecule Synthesis: The synthesis of many modern pharmaceuticals involves multi-step sequences where the protection of functional groups is critical. The ability to selectively protect diols with this reagent allows for the manipulation of other parts of the molecule without undesired side reactions.

-

Prodrug Strategies: The acid-labile nature of the acetal linkage formed from this reagent is a key feature in the design of pH-sensitive drug delivery systems. Although not directly this molecule, the principle of using acetals to link a drug to a carrier, which then releases the drug in the acidic environment of a tumor or within a cell's endosome, is a well-established concept in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its properties as a low-melting solid/liquid ether suggest that it should be handled with appropriate care. General safety precautions for similar flammable organic liquids should be followed.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from oxidizing agents.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with a reliable and high-yielding synthesis, make it an important tool for the protection of 1,2-diols. Its stability to a wide range of reagents, combined with its facile, acid-catalyzed deprotection, ensures its continued relevance in the synthesis of complex molecules, a cornerstone of modern drug discovery and development. This guide provides the foundational knowledge for the safe and effective utilization of this important synthetic building block.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

RCI Labscan Limited. (2021). SAFETY DATA SHEET. Retrieved from [Link]

-

Weiss Instruments. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Zhang, Z., & Paquette, L. A. (2008). Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Ley, S. V., Osborn, H. M. I., Priepke, H. W. M., & Warriner, S. L. (1998). METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. Organic Syntheses, 75, 170.

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0209538). Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,3-Tetramethylcyclohexane. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Cyclohexane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,4-Tetramethylcyclohexane. Retrieved from [Link]

- Google Patents. (n.d.). Purification of cyclohexane.

-

Cheméo. (n.d.). 1,2,4,5-tetramethylcyclohexane, cis - Chemical & Physical Properties. Retrieved from [Link]

-

A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, 1,1,2-trimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, 1,2,4-trimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, 1,2,3-trimethyl-, (1α,2α,3α)-. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2-Trimethylcyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S,4S)-1,2,4-trimethylcyclohexane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane. Retrieved from [Link]

- Google Patents. (n.d.). Process for purification of cyclohexane.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of triphenylsilane, 1,2-epoxy-4-vinylcyclohexane,.... Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

Sources

- 1. This compound | C10H20O4 | CID 2733429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , Null , 163125-34-6 - CookeChem [cookechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rcilabscan.com [rcilabscan.com]

- 9. chemos.de [chemos.de]

An In-depth Technical Guide to 1,1,2,2-Tetramethoxycyclohexane (CAS: 163125-34-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1,1,2,2-tetramethoxycyclohexane, a valuable yet sparsely documented bis-acetal. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative grounded in established chemical principles. This document delves into the synthesis, characterization, reactivity, and potential applications of this compound, with a focus on the causal relationships that underpin its chemical behavior. Every protocol and piece of data is presented with the aim of providing a self-validating framework for the practicing scientist.

Introduction and Molecular Overview

This compound, with the CAS number 163125-34-6, is a cyclic organic compound featuring a cyclohexane ring substituted with four methoxy groups on two adjacent carbons. Structurally, it is the bis-dimethyl acetal of cyclohexane-1,2-dione. This functionality imparts specific chemical properties that make it a useful intermediate in organic synthesis, particularly as a precursor for protecting groups in complex molecule synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 163125-34-6 | [1] |

| Molecular Formula | C₁₀H₂₀O₄ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 54 °C at 0.4 mmHg | [1] |

| Density | 1.064 g/cm³ | [1] |

| Appearance | Clear yellow to brown-yellow liquid | [1] |

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the acid-catalyzed acetalization of its corresponding diketone, cyclohexane-1,2-dione. This transformation is a classic example of carbonyl protection and is reversible, necessitating reaction conditions that drive the equilibrium towards the acetal product.

Synthesis of the Precursor: Cyclohexane-1,2-dione

Cyclohexane-1,2-dione is not as readily available as its 1,3- and 1,4-isomers and often needs to be synthesized. A common and effective method for its preparation is the oxidation of cyclohexanone at the alpha-position. Historically, selenium dioxide has been used for this purpose. However, a more modern and less toxic approach involves a two-step process from cyclohexene.

Experimental Protocol 1: Synthesis of Cyclohexane-1,2-dione from Cyclohexene

This protocol is adapted from established procedures for the synthesis of 1,2-cycloalkanediones from cycloalkenes.[2]

Step 1: Formation of 2-Nitratocyclohexanone

-

In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve cyclohexene (e.g., 52 g) in cyclohexane (e.g., 65 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled solution of nitrogen dioxide (e.g., 90 g) in cyclohexane (e.g., 100 mL) while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for an additional 30 minutes.

-

Carefully remove the excess nitrogen dioxide under reduced pressure. The resulting oily lower layer is crude 2-nitratocyclohexanone.

Step 2: Conversion to Cyclohexane-1,2-dione

-

Prepare a strongly basic aqueous solution (e.g., 75 g of sodium hydroxide in 150 mL of water) in a vigorously stirred flask, cooled to 20-25 °C.

-

Slowly add the crude 2-nitratocyclohexanone to the basic solution. The conversion is typically complete within 30 minutes.

-

The resulting aqueous solution contains the sodium salt of the enol form of cyclohexane-1,2-dione.

-

Carefully neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

The dione can be extracted from the aqueous layer using an organic solvent such as ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclohexane-1,2-dione, which can be purified by distillation or recrystallization.

Acetalization to this compound

With cyclohexane-1,2-dione in hand, the final step is a double acetal formation using methanol in the presence of an acid catalyst. The use of a dehydrating agent or azeotropic removal of water is crucial to drive the reaction to completion.

Experimental Protocol 2: Synthesis of this compound

This protocol is based on general and well-established methods for acid-catalyzed acetalization.

-

To a solution of cyclohexane-1,2-dione (1.0 eq) in anhydrous methanol (excess, can be used as solvent), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TSA) or concentrated sulfuric acid (e.g., 0.05 eq).

-

To drive the equilibrium, add a dehydrating agent such as trimethyl orthoformate (2.5 eq). Trimethyl orthoformate reacts with the water produced to form methanol and methyl formate, effectively removing water from the reaction.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS until the starting dione is consumed.

-

Upon completion, quench the reaction by adding a weak base, such as triethylamine or solid sodium bicarbonate, to neutralize the acid catalyst.

-

Remove the methanol and other volatile components under reduced pressure.

-

Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether or hexanes).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra, this section provides predicted spectroscopic data based on established principles and computational tools. These predictions serve as a reliable guide for the characterization of synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Methoxy Protons (-OCH₃): Two distinct signals for the four methoxy groups are anticipated. The two methoxy groups on C1 are chemically equivalent, as are the two on C2. However, the C1 and C2 methoxy groups are diastereotopic and should have slightly different chemical shifts. These would appear as two singlets, each integrating to 6 protons, likely in the range of 3.2-3.5 ppm .

-

Cyclohexane Protons (-CH₂-): The eight protons on the cyclohexane ring are expected to appear as a complex multiplet. Due to the chair conformation of the cyclohexane ring, axial and equatorial protons will have different chemical shifts and coupling constants. The protons on C3 and C6 will be equivalent, as will the protons on C4 and C5. These are expected in the aliphatic region, likely between 1.4-1.8 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four distinct signals.

-

Acetal Carbons (C1 & C2): These two carbons are equivalent due to symmetry and are expected to have a chemical shift in the typical range for acetal carbons, around 95-105 ppm .

-

Methoxy Carbons (-OCH₃): The four methoxy carbons are also expected to be equivalent, appearing as a single peak in the range of 48-55 ppm .

-

Cyclohexane Carbons (C3/C6 & C4/C5): The four methylene carbons of the cyclohexane ring will give rise to two signals. The carbons adjacent to the acetal carbons (C3 and C6) will be deshielded compared to the more remote carbons (C4 and C5). Expected chemical shifts are approximately 25-35 ppm for C3/C6 and 20-25 ppm for C4/C5.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |

| ¹H | 3.2 - 3.5 | Two singlets | 6H each (-OCH₃) |

| 1.4 - 1.8 | Multiplet | 8H (-CH₂-) | |

| ¹³C | 95 - 105 | Singlet | C1, C2 |

| 48 - 55 | Singlet | -OCH₃ | |

| 25 - 35 | Singlet | C3, C6 | |

| 20 - 25 | Singlet | C4, C5 |

Mass Spectrometry (GC-MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show fragmentation patterns characteristic of acetals and cyclic ethers. The molecular ion peak (m/z = 204) may be weak or absent.

Predicted Fragmentation Pathway:

-

Loss of a methoxy group (-OCH₃): A prominent peak at m/z = 173 ([M-31]⁺) is expected from the loss of a methoxy radical.

-

Loss of methanol (-CH₃OH): Elimination of a molecule of methanol could lead to a peak at m/z = 172 ([M-32]⁺).

-

Formation of a dimethoxymethyl cation: Cleavage of the C1-C2 bond could generate a stable oxonium ion, [CH(OCH₃)₂]⁺, resulting in a base peak at m/z = 75 .

-

Further fragmentation: Subsequent losses of formaldehyde (CH₂O, 30 Da) or methanol from larger fragments are also plausible.

Caption: Predicted major fragmentation pathways in EI-MS.

Reactivity and Chemical Behavior

The chemistry of this compound is dominated by the reactivity of the acetal functional groups.

Hydrolysis

The most significant reaction of this compound is its acid-catalyzed hydrolysis to regenerate cyclohexane-1,2-dione and methanol. Acetals are stable under neutral and basic conditions but are readily cleaved in the presence of aqueous acid.[3]

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation of one of the ether oxygens.

-

Elimination of methanol to form a resonance-stabilized oxonium ion.

-

Nucleophilic attack by water on the oxonium ion.

-

Deprotonation to yield a hemiacetal.

-

Repetition of these steps on the second acetal and the resulting hemiacetals ultimately leads to the formation of the diketone.

The rate of hydrolysis can be controlled by adjusting the pH and temperature of the reaction medium. This pH-sensitivity is a key feature that can be exploited in applications such as drug delivery.[3]

Transacetalization

In the presence of an acid catalyst and another alcohol or diol, this compound can undergo transacetalization. This reaction is particularly useful for the protection of 1,2-diols, where the cyclohexane-1,2-diacetal (CDA) protecting group is formed. This has been applied in carbohydrate chemistry.[4]

Applications in Research and Development

While specific applications of this compound are not extensively documented, its role as a bis-acetal points to several areas of utility, particularly in organic synthesis and drug development.

Protecting Group Chemistry

The primary application of this compound is as a precursor to the cyclohexane-1,2-diacetal (CDA) protecting group for 1,2-diols.[4] The CDA group is valued for its conformational rigidity and stereoelectronic effects, which can influence the reactivity of the protected molecule. The formation of the bicyclic acetal structure provides robust protection under a variety of reaction conditions, and its removal is readily achieved by acid-catalyzed hydrolysis.

Drug Delivery Systems

The pH-sensitive nature of the acetal linkage makes it an attractive component for drug delivery systems.[3] Although this compound itself is not a drug, it serves as a model for how bis-acetal structures can be incorporated into drug conjugates or delivery vehicles. These systems can be designed to be stable at physiological pH (7.4) but hydrolyze to release a therapeutic agent in the more acidic environments of tumor tissues or endosomes.[3]

Building Block in Organic Synthesis

As a masked form of cyclohexane-1,2-dione, this compound can be used in multi-step syntheses where the dione functionality needs to be revealed at a later stage. This allows for selective reactions at other parts of a molecule without interference from the highly reactive 1,2-dicarbonyl moiety.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is a combustible liquid and should be stored away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while not a widely studied compound, holds significant potential as a synthetic intermediate. Its chemistry is a clear illustration of the principles of acetal formation and reactivity. The logical synthetic pathway from cyclohexane-1,2-dione, coupled with its utility as a protecting group precursor and its potential relevance in the design of pH-sensitive systems, makes it a molecule of interest for researchers in organic synthesis and medicinal chemistry. This guide has aimed to provide a thorough and practical understanding of this compound, bridging the gap in the existing literature and empowering scientists to utilize it in their research endeavors.

References

-

Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry, 15(6), 1254–1263. [Link]

-

Organic Syntheses. (1962). trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses, 42, 30. [Link]

-

Carreira, E. M., & Kvaerno, L. (2017). Bicyclic acetals: biological relevance, scaffold analysis, and applications in diversity-oriented synthesis. Organic & Biomolecular Chemistry, 15(31), 6536–6552. [Link]

-

Meanwell, N. A. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry, 64(15), 10479–10529. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Meanwell, N. A. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. ACS Publications. [Link]

- Arthur, W. J. (1965). U.S. Patent No. 3,189,654. Washington, DC: U.S.

-

Nakamura, S. (2021). New method for asymmetric N,N-acetal synthesis promises advances in drug development. ScienceDaily. [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600). [Link]

-

Organic Chemistry Praktikum. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. [Link]

-

Banert, K., & Singh, N. (2017). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry, 41(5), 2213–2219. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

Fairbanks, A. J., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. PubMed Central. [Link]

Sources

Reactivity of 1,1,2,2-Tetramethoxycyclohexane with electrophiles

An In-depth Technical Guide to the Reactivity of 1,1,2,2-Tetramethoxycyclohexane with Electrophiles

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a saturated bis-ketal, in the presence of electrophilic reagents. The document elucidates the core principles governing the behavior of acetal functional groups under acidic conditions, which dictates the molecule's reactivity profile. The primary reaction pathway involves the proton- or Lewis acid-catalyzed cleavage of the acetal moieties to form a resonance-stabilized oxocarbenium ion intermediate. This guide details the mechanisms of this activation and subsequent reactions, including hydrolysis, and its pivotal role as a protecting group for 1,2-diols in complex syntheses.[1] Detailed experimental protocols, mechanistic diagrams, and a thorough review of the underlying chemical principles are provided for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Structural Features and General Reactivity

This compound is a cyclohexane derivative characterized by two geminal dimethoxy groups on adjacent carbons (C1 and C2).[2] Structurally, it is the dimethyl ketal of cyclohexane-1,2-dione. The reactivity of this molecule is not governed by the saturated cyclohexane backbone, which is relatively inert, but by the four ether linkages of the two ketal groups.

Acetals and ketals are generally stable under neutral and basic conditions, making them excellent protecting groups for carbonyl compounds.[3] However, their reactivity is unlocked in the presence of electrophiles, particularly Brønsted and Lewis acids.[4][5] The reaction does not typically involve an electrophilic attack on the carbon skeleton but rather an interaction with the oxygen lone pairs of the methoxy groups. This interaction initiates the cleavage of a carbon-oxygen bond, leading to the formation of a highly reactive oxocarbenium ion intermediate, which is stabilized by resonance from the adjacent oxygen atom.[6] The fate of this intermediate dictates the overall reaction outcome.

Synthesis of this compound

The primary utility of this compound (TMCH) is as a reagent for the introduction of the cyclohexane-1,2-diacetal (CDA) protecting group for 1,2-diols, a strategy pioneered by the Ley group.[1] Its synthesis is a prerequisite for this application. It is typically prepared from cyclohexane-1,2-dione by reaction with methanol and a dehydrating agent under acidic catalysis.

An alternative approach involves using cyclohexane-1-2-dione and methanol directly in the protection reaction, which generates the CDA acetals in situ without the need to pre-form and isolate TMCH.[1]

The Central Mechanism: Acid-Catalyzed Acetal Activation

The cornerstone of this compound's reactivity with electrophiles is the acid-catalyzed formation of an oxocarbenium ion. This process is reversible and is the first step in acetal hydrolysis and exchange reactions.

Step 1: Protonation or Lewis Acid Coordination: A Brønsted acid protonates one of the methoxy oxygen atoms, or a Lewis acid coordinates to it. This converts the methoxy group into a good leaving group (methanol or a Lewis acid-alkoxide complex).[6][7]

Step 2: Formation of the Oxocarbenium Ion: The leaving group departs, and the lone pair of electrons on the adjacent oxygen atom helps to stabilize the resulting carbocation by forming a resonance-stabilized oxocarbenium ion.[6][7] This is the rate-determining step.

Step 3: Nucleophilic Attack: The electrophilic carbon of the oxocarbenium ion is then attacked by a nucleophile. In the case of hydrolysis, the nucleophile is water. In protecting group applications, it is the hydroxyl group of a diol.

Caption: General mechanism of acid-catalyzed acetal cleavage.

Specific Reactions with Electrophilic Reagents

Reaction with Protic Acids: Hydrolysis

The most fundamental reaction with an electrophile (H⁺) is hydrolysis. In the presence of aqueous acid, this compound is readily hydrolyzed back to cyclohexane-1,2-dione and four equivalents of methanol. This reaction proceeds via the mechanism described above, with water acting as the nucleophile. The reaction is an equilibrium, and the presence of excess water drives it towards the dione product.[7][8]

Reaction with Lewis Acids

Lewis acids are potent electrophiles that can coordinate to the acetal oxygens, facilitating cleavage even under non-aqueous conditions.[5][9] This is crucial for many synthetic applications. The strength of the Lewis acid and the reaction conditions determine the outcome.

| Lewis Acid | Typical Conditions | Outcome |

| TiCl₄, ZnBr₂, BF₃·OEt₂ | Anhydrous CH₂Cl₂, 0 °C to RT | Efficient acetal cleavage, formation of oxocarbenium ion for subsequent reaction with nucleophiles. |

| Sc(OTf)₃, Yb(OTf)₃ | Acetonitrile or CH₂Cl₂, RT | Catalytic activation, often used in acetal exchange or C-C bond-forming reactions.[10] |

| AlCl₃ | Anhydrous solvent | Strong activation, may lead to side reactions or decomposition if not controlled. |

Table 1: Common Lewis acids for acetal activation.

Application in Diol Protection

The primary application of this compound is in the protection of 1,2-diols, particularly in carbohydrate chemistry.[1] In this context, the diol acts as a nucleophile that traps the oxocarbenium ions generated from TMCH under acidic catalysis (e.g., camphor-10-sulfonic acid, CSA). The reaction results in the formation of a rigid bicyclic cyclohexane-1,2-diacetal (CDA) protecting group, which locks the conformation of the diol.[1] The formation of a five-membered ring (dioxolane-type structure) fused to the cyclohexane ring is thermodynamically favorable.

Caption: Experimental workflow for 1,2-diol protection using TMCH.

Putative Reactions with Other Electrophiles

Direct electrophilic attack on the C-H bonds of the cyclohexane ring is generally unfavorable and requires harsh conditions typical of alkane functionalization. Reactions with common electrophilic systems are predicted to be dominated by the reactivity of the acetal groups.

-

Halogenation (e.g., with Br₂/FeBr₃): The Lewis acid (FeBr₃) would first coordinate to the acetal oxygens. This would likely lead to cleavage and substitution of a methoxy group with a bromide ion rather than electrophilic substitution on the cyclohexane ring. Under radical conditions (UV light), C-H halogenation could occur, but this is a non-electrophilic pathway.[11][12]

-

Nitration (e.g., with HNO₃/H₂SO₄): These strongly acidic and oxidizing conditions would almost certainly cause rapid and complete hydrolysis of the acetal groups to yield cyclohexane-1,2-dione, which would then likely undergo oxidation or other decomposition reactions. Direct nitration of the saturated ring under these conditions is not a feasible pathway.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a cis-1,2-Diol

This protocol is adapted from established procedures for the formation of CDA protecting groups in carbohydrate synthesis.[1]

Materials:

-

Substrate (cis-1,2-diol), 1.0 eq

-

This compound (TMCH), 1.5 eq

-

Camphor-10-sulfonic acid (CSA), 0.1 eq

-

Anhydrous methanol (MeOH)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

To a solution of the cis-1,2-diol (1.0 eq) in anhydrous methanol, add this compound (1.5 eq) and camphor-10-sulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench the reaction by adding triethylamine (approx. 0.2 eq) to neutralize the CSA catalyst.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting CDA-protected diol by silica gel column chromatography.

Conclusion

The reactivity of this compound with electrophiles is fundamentally the reactivity of its two ketal functionalities. The core mechanistic event is the acid-catalyzed cleavage of a C-O bond to generate a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile. While direct electrophilic substitution on the saturated cyclohexane ring is not observed under standard conditions, the molecule serves as a valuable reagent, particularly for the installation of the cyclohexane-1,2-diacetal (CDA) protecting group on 1,2-diols. Understanding this reactivity profile is essential for its effective application in complex organic synthesis.

References

-

Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Chemistry Steps. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Chemistry Steps. [Link]

-

Sammakia, T., & Smith, R. S. (1996). Mechanism of the Lewis acid mediated cleavage of chiral acetals. The Journal of Organic Chemistry. [Link]

-

Aggarwal, V. K. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. University of Cambridge. [Link]

-

YouTube. (2019, January 8). Acetals and ketals as protecting groups. [Link]

-

Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. [Link]

-

Chemistry Stack Exchange. (2019, May 3). Cyclohexane derivative formation of carambolaflavone using a Lewis acid catalyst. [Link]

-

ResearchGate. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. [Link]

-

PubMed Central. (2023, March 27). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. [Link]

- Google Patents. (n.d.).

-

University of Wisconsin-Madison. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. [Link]

-

Longdom Publishing. (n.d.). The Electrophilic Cyclization Mechanism and its Applications. [Link]

-

Royal Society of Chemistry. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]

-

YouTube. (2018, March 27). Cyclic Acetal Protecting Group Reaction and Mechanism. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane. [Link]

-

ResearchGate. (2001). Nitration of 6-(4-methoxyphenyl)-3-oxocyclohexane-1,1,2,2- tetracarbonitriles and 5-Hydroxy-3-(4-methoxy-3-phenyl)-7-oxo- 6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles. [Link]

-

Pearson+. (n.d.). When 1,2-epoxycyclohexane (cyclohexene oxide) is treated with anhydrous HCl.... [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. [Link]

-

YouTube. (2018, April 27). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. [Link]

-

ResearchGate. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

-

Chemistry LibreTexts. (2025, October 6). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]

-

PubChem. (n.d.). 1,1,2-Trimethylcyclohexane. National Center for Biotechnology Information. [Link]

-

ScienceDirect. (n.d.). Reactivity of electrochemically generated radical cations of alkylnaphthalenes interpreted by AM1 calculations. [Link]

Sources

- 1. Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H20O4 | CID 2733429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. people.bath.ac.uk [people.bath.ac.uk]

- 11. US2287665A - Method of halogenating cyclohexane - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,1,2,2-Tetramethoxycyclohexane as a Precursor in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 1,1,2,2-tetramethoxycyclohexane, a key reagent in modern organic synthesis, particularly for the protection of 1,2-diols. This document delves into the synthesis of the title compound, its physicochemical properties, and its primary application as a precursor to the cyclohexane-1,2-diacetal (CDA) protecting group. Emphasis is placed on the mechanistic underpinnings of its reactivity, the diastereoselective outcomes of the protection reaction, and field-proven insights into optimized protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile synthetic tool.

Introduction: The Strategic Value of 1,2-Diol Protection

In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex bioactive molecules such as carbohydrates and natural products, the selective protection and deprotection of functional groups is of paramount importance. Among these, the vicinal diol moiety presents a unique challenge due to the potential for multiple, often undesired, reactions. The development of robust and stereoselective protecting groups for 1,2-diols is therefore a critical endeavor.

This compound has emerged as a valuable reagent in this context, serving as a precursor to the cyclohexane-1,2-diacetal (CDA) protecting group. The CDA group offers a stable and sterically defined environment for 1,2-diols, influencing the reactivity of the protected substrate and enabling selective transformations at other positions of a molecule. This guide will explore the synthesis, properties, and application of this compound, with a focus on providing practical, in-depth knowledge for the modern synthetic chemist.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₄ | |

| Molecular Weight | 204.26 g/mol | |

| CAS Number | 163125-34-6 | |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in most organic solvents | - |

Spectroscopic Data: The structural integrity of this compound can be confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four methoxy groups and the cyclohexane ring protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the methoxy carbons and the carbons of the cyclohexane ring, including the two acetalic carbons.[1]

-

IR Spectroscopy: The infrared spectrum will be characterized by C-O and C-H stretching frequencies typical of an acetal.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure.

Synthesis of this compound: A Mechanistic Perspective

From a strategic standpoint, while this compound is commercially available, understanding its synthesis provides valuable insight into its reactivity. The most common method for its preparation involves the acid-catalyzed reaction of cyclohexane-1,2-dione with a methanol source, typically trimethyl orthoformate, which also acts as a dehydrating agent to drive the equilibrium towards the acetal product.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard acetalization procedures.

Materials:

-

Cyclohexane-1,2-dione

-

Trimethyl orthoformate

-

Anhydrous methanol

-

Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid)

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Anhydrous diethyl ether

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclohexane-1,2-dione and anhydrous methanol.

-

Add trimethyl orthoformate to the mixture.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid catalyst.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Application in Organic Synthesis: The Cyclohexane-1,2-diacetal (CDA) Protecting Group

The primary and most significant application of this compound is as a precursor for the introduction of the cyclohexane-1,2-diacetal (CDA) protecting group for vicinal diols. This is particularly valuable in carbohydrate chemistry, where the selective protection of specific diol pairs is crucial for subsequent glycosylation or functional group manipulation.

The "Ley Conditions" and an Improved, Direct Protocol

The seminal work by the Ley group established the use of this compound for the protection of trans-1,2-diols in the presence of a catalytic amount of camphorsulfonic acid (CSA) and trimethyl orthoformate in refluxing methanol.[1]

However, a significant advancement in this methodology, also from the Ley group, is a more direct and efficient procedure that bypasses the need to pre-form this compound. In this improved protocol, the diol is reacted directly with cyclohexane-1,2-dione in the presence of trimethyl orthoformate and an acid catalyst.[1] This direct approach is more atom-economical and simplifies the overall synthetic process.[1]

Mechanism of Diol Protection and Diastereoselectivity

The reaction proceeds via the acid-catalyzed formation of a hemiketal, followed by the attack of the second hydroxyl group to form the cyclic diacetal. The use of trimethyl orthoformate is crucial as it reacts with the water generated during the reaction, driving the equilibrium towards the product.

A key aspect of this protection strategy is the diastereoselectivity observed, particularly with cyclic diols such as those found in pyranose sugars. The formation of the CDA group often proceeds with high selectivity for diequatorial diols, leading to a thermodynamically favored trans-fused ring system. This selectivity is governed by a combination of steric factors and anomeric effects at the two newly formed acetal centers.[1]

Interestingly, studies have shown that under certain conditions, unexpected diastereomers can form, and slow interconversions between these isomers can occur. This highlights the importance of carefully controlling reaction times and conditions to achieve the desired stereochemical outcome.

Application in the Synthesis of Bioactive Molecules

The CDA protecting group has found utility in the synthesis of complex carbohydrates and natural products. For instance, in the synthesis of glycosaminoglycans (GAGs), which are involved in numerous biological processes, the selective protection of glucuronic acid building blocks is essential. The CDA group has been successfully employed for this purpose, enabling the synthesis of these important biomolecules. While direct applications in the synthesis of specific marketed drugs are not widely documented, the use of this protecting group strategy in the synthesis of complex, biologically relevant carbohydrate structures underscores its importance in drug discovery and development programs targeting carbohydrate-mediated biological processes.

Deprotection of the CDA Group

The CDA group is stable to a wide range of reaction conditions but can be readily removed under acidic aqueous conditions, regenerating the diol. This orthogonality makes it a valuable tool in a multi-step synthetic sequence.

Conclusion and Future Outlook

This compound, and more directly, cyclohexane-1,2-dione, serve as valuable precursors for the formation of the cyclohexane-1,2-diacetal (CDA) protecting group. This strategy offers a robust and often highly diastereoselective method for the protection of vicinal diols, which is of particular importance in the synthesis of complex carbohydrates and other polyhydroxylated natural products. The evolution of the methodology from using the pre-formed tetramethoxy acetal to a more direct dione-based protocol exemplifies the continuous refinement of synthetic methods towards greater efficiency and atom economy. As the demand for complex, stereochemically defined molecules in drug discovery and materials science continues to grow, the strategic application of protecting groups like the CDA will undoubtedly remain a cornerstone of synthetic organic chemistry.

References

-

Ley, S. V., Priepke, H. W. M., & Warriner, S. L. (1994). Cyclohexane-1,2-diacetals (CDA's): A New Class of Protecting Groups for 1,2-Diols in Organic Synthesis. Angewandte Chemie International Edition in English, 33(21), 2290-2292. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 1,1,2,2-Tetramethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability of 1,1,2,2-tetramethoxycyclohexane, a key intermediate in various synthetic pathways. Understanding the thermal behavior of this compound is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity in pharmaceutical and fine chemical manufacturing. This document delineates the experimental methodologies for assessing thermal stability, interprets the resulting data, and proposes a potential decomposition mechanism, thereby offering a comprehensive resource for scientists and engineers.

Introduction: The Significance of Thermal Stability in Process Chemistry

This compound, with the chemical formula C₁₀H₂₀O₄, is a valuable acetal in organic synthesis.[1] Its utility often involves reactions conducted at elevated temperatures. Consequently, a thorough understanding of its thermal stability is not merely an academic exercise but a critical component of process safety and control. Thermal decomposition can lead to the generation of volatile byproducts, pressure buildup in reactors, and a decrease in the yield and purity of the desired product. This guide provides the foundational knowledge to mitigate these risks.